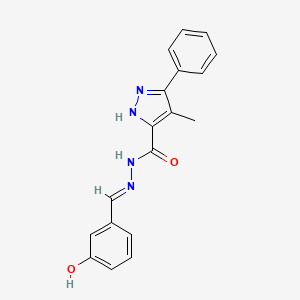

(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a hydrazone linker between a pyrazole core and a substituted benzylidene moiety.

Properties

Molecular Formula |

C18H16N4O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(23)10-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |

InChI Key |

SQNSXSLVDRUHPI-YBFXNURJSA-N |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzylidene moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a benzaldehyde derivative.

Reduction: Formation of a benzyl alcohol derivative.

Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The presence of the hydrazide and benzylidene groups may play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystallographic Insights :

- E-MBPC exhibits a planar pyrazole ring and intramolecular N–H⋯O hydrogen bonding, stabilizing the E-configuration .

- E-DPPC features a distorted pyrazole core due to steric effects from dichloro substituents, with intermolecular Cl⋯H interactions influencing crystal packing .

Spectroscopic and Computational Comparisons

Vibrational Frequencies :

DFT Studies :

Biological Activity

The compound (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative that has gained attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article provides a detailed overview of its synthesis, structural characterization, and biological activity based on diverse sources.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 3-hydroxybenzaldehyde and 4-methyl-3-phenylpyrazole-5-carbohydrazide. Characterization techniques such as FTIR, NMR spectroscopy, and X-ray diffraction are employed to confirm the structure.

Table 1: Characterization Data

| Parameter | Value |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 334.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Lattice Parameters | a = 21.0586 Å, b = 8.1969 Å, c = 21.6475 Å, β = 92.886° |

Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies showed that this compound exhibited cytotoxic effects on human cancer cell lines with IC50 values comparable to standard chemotherapeutics. The mechanism of action is believed to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µg/mL) | Reference Drug (Diclofenac) IC50 (µg/mL) |

|---|---|---|

| (E)-N'-(3-hydroxybenzylidene)... | 60.56 | 54.65 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Caspase Activation : Induces apoptosis in cancer cells.

- Cytokine Modulation : Reduces levels of TNF-alpha and IL-6 in inflammatory models.

- Enzyme Inhibition : Acts as a selective inhibitor for COX enzymes involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.